Heptylamine (CAS 111-68-2) is a seven-carbon primary aliphatic amine that serves as a highly specialized ligand, co-surfactant, and coacervation agent in advanced materials and chemical processing. Unlike shorter amines, its extended hydrophobic tail enables robust micelle formation and surface passivation, while avoiding the severe aqueous solubility restrictions and room-temperature gelation typical of eight-carbon or longer amines[1]. This precise amphiphilic balance makes it a critical procurement target for optimizing external quantum efficiency in optoelectronics, maximizing phase volume in supramolecular extractions, and fine-tuning the rheology of aqueous surfactant formulations[2].
Generic substitution of heptylamine with its closest analogs, hexylamine (C6) or octylamine (C8), frequently fails due to the strict chain-length dependencies of hydrophobic hydration and steric bulk. Hexylamine lacks the necessary hydrophobicity to induce non-Newtonian micellar viscosity or drive stable coacervation in extraction processes [2]. Conversely, while octylamine provides strong micellization, it suffers from poor room-temperature aqueous solubility, often forming gels, and its excessive steric bulk acts as an insulator that severely degrades charge transport in optoelectronic thin films [1]. Heptylamine occupies a precise structural sweet spot, delivering robust phase separation and surface passivation without the processability and conductivity penalties of longer chains.
In the fabrication of MAPbBr3 nanocrystal-based light-emitting diodes, the choice of alkylamine ligand chain length critically dictates device performance. Heptylamine provides an optimal balance of steric hindrance and surface passivation, achieving a peak External Quantum Efficiency (EQE) of 1.5% [1]. This quantitatively outperforms both shorter-chain comparators like hexylamine (which fail to adequately passivate surface defects) and longer-chain analogs like octylamine (which introduce excessive insulative blocking that impedes charge injection).
| Evidence Dimension | External Quantum Efficiency (EQE) |
| Target Compound Data | 1.5% EQE (Heptylamine) |
| Comparator Or Baseline | Lower EQE for Hexylamine (C6) and Octylamine (C8) |
| Quantified Difference | Heptylamine yields the absolute maximum EQE across the C4–C8 n-alkylamine series. |
| Conditions | MAPbBr3 NC-based LEDs (ITO/PEDOT:PSS/poly-TPD/MAPbBr3 NCs/TPBi/Liq/Al architecture) |
Procurement of heptylamine over standard hexylamine or octylamine is essential for maximizing charge transport and luminous efficiency in next-generation optoelectronic thin films.
For supramolecular solvent (SUPRAS) microextraction workflows, the primary amine acts as a critical coacervation agent. When added to alkyl polyglucoside micellar solutions, heptylamine generates a significantly higher and more stable coacervate phase volume compared to equivalent molar additions of hexylamine[1]. This expanded phase volume directly translates to superior mass-transfer dynamics, enabling extraction recoveries of up to 60% for hydrophilic analytes, whereas hexylamine yields insufficient phase separation for reliable analytical recovery.
| Evidence Dimension | SUPRAS Phase Volume and Extraction Recovery |
| Target Compound Data | High phase volume yielding 55-60% recovery (Heptylamine) |
| Comparator Or Baseline | Insufficient phase volume for effective mass-transfer (Hexylamine) |
| Quantified Difference | Heptylamine provides the minimum necessary hydrophobicity to drive stable coacervation, outperforming C6. |
| Conditions | 5% APG micellar solution with 60 μL amine coacervation agent at 25 °C |
Select heptylamine to ensure robust phase separation and high analyte recovery in industrial or analytical liquid-liquid extraction processes where shorter amines fail to coacervate.
Alkylamines act as potent co-surfactants that lower the critical micelle concentration (CMC) of primary surfactant systems. Thermodynamic evaluations demonstrate that the extent of CMC reduction follows a strict chain-length sequence: octylamine > heptylamine > hexylamine > pentylamine > butylamine [1]. While octylamine provides the highest absolute reduction, its limited aqueous solubility (forming gels at room temperature) restricts processability. Heptylamine offers a superior procurement compromise, delivering significantly stronger CMC suppression than hexylamine while maintaining favorable room-temperature handling characteristics.
| Evidence Dimension | CMC Reduction Efficiency |
| Target Compound Data | High CMC suppression with stable room-temperature solubility (Heptylamine) |
| Comparator Or Baseline | Weaker CMC suppression (Hexylamine); Gelation/insolubility issues (Octylamine) |
| Quantified Difference | Heptylamine bridges the performance gap, offering near-C8 thermodynamic efficiency without C8 handling drawbacks. |
| Conditions | Aqueous mixed micelle formation with cationic gemini surfactants at 303 K |
Allows formulators to minimize total surfactant loading costs while avoiding the low-temperature gelation and insolubility issues associated with octylamine.
The carbon chain length of alkylamines dictates their rheological behavior in aqueous solutions. Viscosity studies of n-alkylamine hydrobromides reveal that hexylamine maintains normal Newtonian flow driven by structural salting-in. In stark contrast, heptylamine marks the exact threshold where hydrophobic hydration induces micelle formation and non-Newtonian flow [1]. This abrupt phase transition makes heptylamine the shortest-chain amine capable of forming robust micellar networks for viscosity modification.
| Evidence Dimension | Aqueous Viscosity Behavior |
| Target Compound Data | Non-Newtonian flow and micelle formation (Heptylamine) |
| Comparator Or Baseline | Newtonian flow / structural salting-in (Hexylamine) |
| Quantified Difference | C7 initiates micellar rheology modification, a property entirely absent in C6 and shorter analogs. |
| Conditions | Aqueous n-alkylamine hydrobromide solutions at 25 °C |
Procurement of heptylamine is required when formulating aqueous systems that demand non-Newtonian viscosity modification and surface-film formation without utilizing excessively long-chain amines.
Heptylamine is the optimal surface-capping ligand for MAPbBr3 nanocrystal-based light-emitting diodes. Its specific chain length maximizes external quantum efficiency (EQE) by providing sufficient defect passivation without introducing the severe charge-transport insulation seen with octylamine [1].
In analytical and industrial liquid-liquid extractions, heptylamine acts as a superior coacervation agent when combined with alkyl polyglucosides. It generates a significantly higher and more stable coacervate phase volume than hexylamine, ensuring efficient mass transfer and high recovery rates for hydrophilic analytes[2].
For formulators seeking to reduce total surfactant loading, heptylamine serves as a highly efficient co-surfactant. It provides stronger thermodynamic CMC suppression than shorter amines while remaining highly processable at room temperature, bypassing the gelation issues associated with octylamine [3].
Flammable;Corrosive